molecular formula C34H31N7O6S2 B11455582 3,5-Dimethoxy-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3,5-Dimethoxy-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11455582
M. Wt: 697.8 g/mol
InChI Key: DREIQIMLKFEAOC-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including methoxy, thiophene, pyrazole, triazole, and benzamide moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrazole Ring: Starting from a substituted phenylhydrazine and an appropriate diketone, the pyrazole ring can be synthesized through a cyclization reaction.

    Introduction of the Thiophene Group: This can be achieved via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Synthesis of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne.

    Attachment of the Benzamide Group: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxides of methoxy and thiophene groups.

    Reduction Products: Amines from the reduction of nitro groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes at the molecular level.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential monomer for the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to multiple sites, potentially inhibiting or activating biological pathways. For example, the benzamide moiety might interact with protein kinases, while the triazole ring could bind to metal ions in metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the complex heterocyclic structure but shares the benzamide core.

    4-Methylphenyl-1H-pyrazole: Contains the pyrazole ring but lacks the triazole and benzamide groups.

    4-Nitrophenyl-1,2,4-triazole: Shares the triazole and nitrophenyl groups but lacks the pyrazole and benzamide moieties.

Uniqueness

3,5-Dimethoxy-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C34H31N7O6S2

Molecular Weight

697.8 g/mol

IUPAC Name

3,5-dimethoxy-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C34H31N7O6S2/c1-21-6-8-22(9-7-21)29-18-28(30-5-4-14-48-30)38-40(29)32(42)20-49-34-37-36-31(39(34)24-10-12-25(13-11-24)41(44)45)19-35-33(43)23-15-26(46-2)17-27(16-23)47-3/h4-17,29H,18-20H2,1-3H3,(H,35,43)

InChI Key

DREIQIMLKFEAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC(=C5)OC)OC)C6=CC=CS6

Origin of Product

United States

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